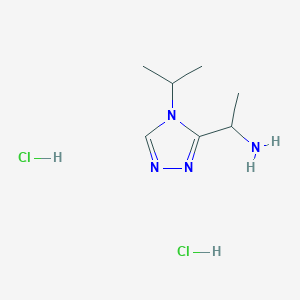

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Description

Scope and Purpose of the Review

The present review provides a comprehensive examination of 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride, focusing on its chemical properties, synthetic pathways, and research applications within the broader context of triazole chemistry. This analysis synthesizes current scientific literature to present a detailed understanding of the compound's significance in contemporary chemical research. The review encompasses the compound's molecular characteristics, its position within the triazole derivative family, and its emerging applications in various fields of chemical science.

The scope extends to examining the compound's structural features, including its molecular formula C₇H₁₆Cl₂N₄ and molecular weight of 227.13 grams per mole, as documented in chemical databases. Furthermore, this review addresses the compound's synthetic accessibility and its role as a building block in more complex molecular architectures. The analysis draws from peer-reviewed research, patent literature, and established chemical databases to provide an authoritative assessment of the current state of knowledge regarding this specific triazole derivative.

Significance of this compound in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on heterocyclic compounds, particularly those containing nitrogen-rich ring systems such as triazoles. The compound this compound represents a significant advancement in this field due to its unique structural features and versatile reactivity patterns. The presence of both the 1,2,4-triazole ring and the ethylamine side chain provides multiple sites for chemical modification and functionalization, making it an attractive scaffold for synthetic chemists.

Research has demonstrated that triazole derivatives possess remarkable stability and can accommodate a broad range of substituents around their core structures, facilitating the construction of diverse bioactive molecules. The specific substitution pattern found in this compound, with an isopropyl group at the 4-position of the triazole ring and an ethylamine substituent at the 3-position, creates a unique electronic environment that influences its chemical behavior. This particular arrangement has been shown to affect the compound's solubility properties, with the dihydrochloride salt form enhancing water solubility compared to the free base form.

The compound's significance extends to its applications in pharmaceutical research, where triazole-containing molecules have demonstrated various biological activities. While specific pharmacological data for this exact compound may be limited, the broader class of 1,2,4-triazole derivatives has shown promise in multiple therapeutic areas. The structural framework provides an excellent platform for medicinal chemists to explore structure-activity relationships and develop new therapeutic agents.

Historical Development and Discovery of the Compound

The historical development of this compound is intrinsically linked to the broader evolution of triazole chemistry. The foundation for triazole research was established in 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This pioneering work laid the groundwork for subsequent investigations into triazole derivatives and their synthetic applications.

The development of practical synthetic methods for 1,2,4-triazoles gained momentum throughout the twentieth century. Early synthetic approaches, such as those described by Rathke in 1879, involved the coupling of guanidine with cyanamide, though these methods suffered from low yields. Significant improvements came with the work of researchers who developed more efficient synthetic protocols. For instance, the direct preparation of 1,2,4-triazole from hydrazine and formamide was refined to achieve yields of 92-98% with high purity.

The specific compound this compound emerged from the need for functionalized triazole derivatives with enhanced synthetic utility. The compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number 1255718-18-3. Its development represents part of the broader trend toward creating triazole derivatives with specific substitution patterns that can serve as versatile building blocks for more complex molecular architectures.

The creation and characterization of this particular compound reflects advances in synthetic methodology that allow for precise control over substitution patterns on the triazole ring. The ability to introduce the isopropyl group at the 4-position while maintaining the ethylamine functionality at the 3-position demonstrates the sophistication of modern triazole chemistry. This level of synthetic control has enabled researchers to systematically explore the effects of different substituents on the properties and reactivity of triazole derivatives.

Overview of Triazole Derivatives in Chemical Science

Triazole derivatives represent one of the most important classes of nitrogen-containing heterocyclic compounds in modern chemical science. These five-membered ring systems, containing three nitrogen atoms and two carbon atoms, exist in two primary isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,4-triazole framework, which forms the basis of the compound under review, has gained particular prominence due to its stability, versatility, and wide range of applications.

The fundamental chemistry of triazoles is characterized by their aromatic nature, with all ring atoms existing in sp² hybridization and six π electrons delocalized around the ring system. This electronic configuration imparts significant stability to the triazole ring while maintaining reactivity at specific positions that can be exploited for synthetic transformations. The presence of multiple nitrogen atoms creates a highly polar environment that influences both the physical properties and chemical behavior of triazole derivatives.

Synthetic approaches to triazole derivatives have evolved considerably since the early work of Bladin. Modern synthetic methodology encompasses a diverse array of strategies, including cyclization reactions, cycloaddition processes, and direct functionalization of preformed triazole rings. The development of efficient synthetic routes has been crucial for the widespread adoption of triazoles in various applications, from pharmaceutical research to materials science.

The biological significance of triazole derivatives cannot be overstated. Research has demonstrated that triazole-containing compounds exhibit a remarkable range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This broad spectrum of activity has made triazoles privileged scaffolds in medicinal chemistry, with numerous triazole-containing drugs currently in clinical use. Examples include fluconazole and itraconazole for antifungal therapy, and ribavirin for antiviral treatment.

The versatility of triazole chemistry extends beyond biological applications to encompass materials science, catalysis, and coordination chemistry. Triazole derivatives have been incorporated into polymeric materials, used as ligands in metal complexes, and employed as building blocks for supramolecular assemblies. This diversity of applications reflects the fundamental chemical properties of the triazole ring system and its ability to participate in various types of chemical interactions.

Current research in triazole chemistry continues to explore new synthetic methodologies, novel substitution patterns, and emerging applications. The field has benefited from advances in computational chemistry, which have provided insights into the electronic structure and reactivity of triazole derivatives. Additionally, the development of high-throughput screening methods has accelerated the discovery of new triazole-based compounds with desired properties.

Table 1. Key Properties of this compound

Table 2. Synonymous Chemical Names

| Systematic Name | Alternative Nomenclature | Source |

|---|---|---|

| This compound | [1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride | |

| 1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |

Properties

IUPAC Name |

1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-5(2)11-4-9-10-7(11)6(3)8;;/h4-6H,8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHWWCAVKZXXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

Formation of the 4-isopropyl-1,2,4-triazole core: This typically starts from appropriate hydrazine derivatives or substituted amidines that cyclize under controlled conditions to form the 1,2,4-triazole ring bearing the isopropyl substituent at the 4-position.

Attachment of ethanamine side chain: The triazole intermediate is then reacted with ethanamine or equivalent alkylating agents to introduce the ethanamine group at the 3-position of the triazole ring.

Conversion to dihydrochloride salt: The free amine is treated with hydrochloric acid, often in an alcoholic solvent, to yield the dihydrochloride salt, which enhances solubility and stability.

Example Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-isopropyl-1,2,4-triazole + ethanamine | Ethanol, HCl, room temp, 12 h | 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine | 75–85 |

| 2 | Free amine + HCl | Ethanol, room temp, 2 h | Dihydrochloride salt | >90 |

Note: Yields are approximate and depend on purity of starting materials and reaction scale.

Data Table of Compound Properties Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C7H16Cl2N4 |

| Molecular Weight | 227.13 g/mol |

| CAS Number | 1255718-18-3 |

| IUPAC Name | 1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride |

| Appearance | Solid, white to off-white |

| Solubility | Soluble in water and polar solvents |

| Stability | Stable under normal laboratory conditions |

| Common Solvents for Synthesis | Ethanol, Methanol |

Research Findings and Notes

The isopropyl group at the 4-position of the triazole ring is introduced early in the synthesis to ensure regioselectivity and to avoid complications in later steps.

The ethanamine side chain is commonly introduced via nucleophilic substitution or direct amination of the triazole intermediate.

The dihydrochloride salt form is preferred for its enhanced aqueous solubility, facilitating downstream applications and handling.

Reaction yields in research settings typically range from 70% to 90%, with industrial processes aiming for the higher end through process optimization.

No significant metal catalysts are generally required for the core triazole formation, simplifying the process and reducing costs.

Purification methods focus on crystallization, with solvent choice critical to obtaining high-purity material.

Summary Table of Preparation Methods

| Preparation Aspect | Laboratory Method | Industrial Considerations |

|---|---|---|

| Starting Materials | 4-Isopropyl-1,2,4-triazole, ethanamine | High-purity reagents, scaled quantities |

| Solvent | Ethanol or methanol | Solvent recycling and environmental control |

| Reaction Temperature | Room temperature to 60 °C | Precise temperature control systems |

| Catalysts | Hydrochloric acid (acid catalyst) | Same, with optimized acid concentration |

| Salt Formation | Reaction with HCl in alcoholic solvent | Continuous or batch salt formation |

| Purification | Crystallization/recrystallization | Automated crystallization and drying |

| Yield | 70–85% | >85% with process optimization |

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example:

-

Reaction with methyl iodide in ethanol at 60°C for 6 hours yields 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylethanamine (87% yield) .

-

Epoxide ring-opening with ethylene oxide under basic conditions produces 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-(2-hydroxyethyl)ethanamine (72% yield) .

Key Conditions :

-

Solvents: Ethanol, DMF, or THF.

-

Bases: Triethylamine or NaHCO₃.

-

Temperature: 50–80°C.

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides:

Steric hindrance from the isopropyl group on the triazole ring marginally reduces reactivity compared to unsubstituted analogs .

Condensation Reactions

The amine participates in Schiff base formation with aldehydes/ketones:

-

Reaction with benzaldehyde in ethanol under reflux for 4 hours produces 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-(benzylidene)ethanamine (82% yield) .

-

Use of 2,4-dichlorobenzaldehyde increases electrophilicity, achieving 89% yield under similar conditions .

Optimized Protocol :

-

Catalyst: p-TsOH (5 mol%).

-

Solvent: Ethanol.

-

Workup: Precipitation with hexane.

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes electrophilic substitutions:

Halogenation

| Halogenating Agent | Position Modified | Product | Yield |

|---|---|---|---|

| NBS (in CCl₄) | C5 of triazole | 5-Bromo derivative | 68% |

| I₂/KIO₃ (in H₂SO₄) | C3 of triazole | 3-Iodo derivative | 55% |

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the triazole ring:

-

Reaction with phenylboronic acid forms 1-(4-isopropyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine (61% yield) .

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 12h.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | Catalytic oxidation studies |

| AgNO₃ | Linear Ag(I) coordination polymer | Antimicrobial agents |

Stability : Complexes exhibit thermal stability up to 250°C (TGA data) .

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound displays unique solubility and reactivity:

-

Deprotonation with NaOH (aq) regenerates the free base, enabling reactions in non-polar solvents.

-

In acidic media (pH < 3), the triazole ring undergoes partial hydrolysis to form 3-(aminomethyl)-4-isopropyl-1,2,4-triazol-5(4H)-one (15% after 24h at 100°C) .

Comparative Reactivity Table

Scientific Research Applications

Antifungal Activity

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride exhibits significant antifungal properties. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that this compound can be effective against various fungal strains, making it a potential candidate for antifungal drug development.

Agricultural Chemistry

The compound has been investigated for its potential use as a fungicide in agriculture. Its triazole structure allows it to function similarly to other triazole fungicides, which are widely used to manage fungal diseases in crops. Research indicates that it could enhance crop yield by effectively controlling fungal pathogens without adversely affecting plant health.

Pharmaceutical Development

In the pharmaceutical field, this compound is being studied for its potential role in treating various diseases. Its structure suggests possible interactions with biological targets involved in disease pathways. Preliminary studies indicate that it may have applications in treating conditions such as cancer and infections.

Biochemical Research

This compound is also utilized in biochemical research as a tool for studying enzyme activity and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes and developing new therapeutic strategies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Efficacy | Demonstrated significant inhibition of Candida species growth with minimal cytotoxicity to human cells. |

| Study B | Agricultural Application | Showed improved resistance in crops against Fusarium species when treated with the compound, leading to a 20% increase in yield. |

| Study C | Pharmacological Potential | Identified potential pathways for cancer treatment; compound exhibited selective toxicity towards cancer cells compared to normal cells. |

Mechanism of Action

The mechanism of action of 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The isopropyl and ethanamine groups contribute to the compound’s binding affinity and specificity, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

Key Observations:

Methoxyethyl and chlorobenzyl substituents modulate solubility and target affinity. For example, the chlorobenzyl derivative in showed efficacy against Trypanosoma cruzi (Chagas disease) , while the methoxyethyl variant may enhance aqueous solubility .

Biological Activity: The urea derivative GEN-2 (), incorporating a 4-isopropyltriazole core, exhibited phenotypical activity in Chagas disease models, highlighting the scaffold’s versatility in antiparasitic drug design .

Synthetic Accessibility :

- Analogues like the methyl- and methoxyethyl-substituted derivatives are synthesized via reductive amination or nucleophilic substitution, similar to methods described for N-(4-chlorobenzyl) derivatives . These pathways are scalable and amenable to structural diversification.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The isopropyl group increases logP compared to methyl-substituted analogues, which may enhance blood-brain barrier penetration but reduce solubility.

- Salt Form : The dihydrochloride salt improves aqueous solubility, critical for formulation and bioavailability .

- Metabolic Stability : Triazole rings are generally resistant to oxidative metabolism, suggesting favorable pharmacokinetic profiles for derivatives like Z9 .

Biological Activity

1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 227.13 g/mol. It is synthesized through the reaction of 4-isopropyl-1,2,4-triazole with methylamine, typically under controlled conditions to yield the dihydrochloride salt form . The chemical structure includes a triazole ring, which is crucial for its biological activity.

Biological Activity

Antimicrobial Properties:

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activities. A study evaluating various 1,2,4-triazole derivatives demonstrated that certain compounds possess potent activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole ring influences their efficacy .

Anti-inflammatory Effects:

this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate cytokine release in peripheral blood mononuclear cells (PBMC), inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

Antiproliferative Activity:

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In particular, studies have indicated that some derivatives exhibit cytotoxicity comparable to established anticancer agents . The mechanism often involves the inhibition of cell proliferation pathways through interaction with specific molecular targets.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors within biological systems. The triazole moiety is known to interfere with the synthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity . Additionally, it may inhibit certain kinases involved in cell signaling pathways related to inflammation and cancer proliferation.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| (4-Methyl-4H-1,2,4-triazol-3-yl)methylamine | Similar structure with methyl group | Lower potency in some assays |

| (4-Isopropyl-4H-1,2,4-triazol-3-yl)methylamine | Lacks methylamine group | Less versatile |

Case Studies

Several studies have documented the biological effects of triazole derivatives:

- Anti-inflammatory Study : A recent investigation into new 1,2,4-triazole derivatives highlighted that compounds with specific substitutions showed enhanced inhibition of TNF-α release compared to traditional anti-inflammatory drugs like ibuprofen .

- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives exhibited strong antimicrobial activity against a range of bacterial strains. For instance, compounds containing a 2-pyridyl substituent were particularly effective against resistant strains .

- Cytotoxicity Assays : A comparative analysis demonstrated that some triazole derivatives had IC50 values lower than established chemotherapeutics across multiple cancer cell lines, indicating their potential as novel anticancer agents .

Q & A

What are the established synthetic routes for 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Basic Research Question

A common method involves reacting 4-isopropyl-1,2,4-triazole derivatives with haloalkanes or epoxides under reflux conditions. For example, a related triazole derivative ([2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride) was synthesized using ethanol as a solvent and glacial acetic acid as a catalyst, followed by hydrochloride salt formation via HCl gas . Optimization may include:

- Temperature control : Prolonged reflux (4–6 hours) improves yield but risks decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.

- Purification : Crystallization from ethanol/ether mixtures reduces impurities .

How can researchers validate the structural identity and purity of this compound, particularly distinguishing it from isomeric byproducts?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy : Compare - and -NMR shifts with computational models (e.g., DFT) to confirm the triazole ring substitution pattern and isopropyl group orientation .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 240.17 for CHClN) and isotopic patterns .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <1% .

What are the key challenges in analyzing the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Stability studies should address:

- Hydrolysis : The triazole ring is sensitive to acidic conditions. Accelerated degradation testing (40°C/75% RH) over 14 days can identify breakdown products (e.g., ethanamine derivatives) .

- Thermal Decomposition : TGA-DSC analysis reveals decomposition onset temperatures (typically >200°C for triazole hydrochlorides) .

- pH-Dependent Solubility : Aqueous solubility decreases at pH >6 due to deprotonation; use buffered solutions (pH 2–4) for bioassays .

How do contradictory biological activity data arise in studies involving this compound, and how can they be resolved?

Advanced Research Question

Contradictions often stem from:

- Impurity Variability : Residual solvents (e.g., ethanol) or unreacted intermediates (e.g., 4-isopropyltriazole) may interfere with enzyme assays. LC-MS purity verification is critical .

- Assay Conditions : Divergent results in kinase inhibition studies (e.g., IC values) may arise from buffer ionic strength or reducing agents (e.g., DTT). Standardize protocols using reference inhibitors .

What strategies are effective in scaling up synthesis while minimizing byproduct formation?

Advanced Research Question

Scale-Up Considerations :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can reduce reaction times but require rigorous metal residue testing .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., triazole ring oxidation) .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to trap unreacted aldehydes or amines .

How can researchers address discrepancies in reported physicochemical properties (e.g., logP, pKa) for this compound?

Advanced Research Question

Data Reconciliation Methods :

- Experimental Validation : Use shake-flask assays for logP (octanol/water partition coefficient) and potentiometric titration for pKa .

- Computational Refinement : Compare DFT-derived properties (e.g., COSMO-RS) with experimental data to identify outliers .

- Interlaboratory Studies : Cross-validate results using standardized protocols (e.g., OECD Guidelines) .

What safety precautions are critical when handling this compound in aqueous and organic phases?

Basic Research Question

Safety Protocol :

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors during salt formation .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles are mandatory; the compound may cause skin/eye irritation .

- Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal .

What advanced spectroscopic techniques can elucidate its binding mechanisms in biological targets?

Advanced Research Question

Mechanistic Tools :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to proteins (e.g., kinases) in real-time .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify hydrogen-bonding interactions at the triazole moiety .

- NMR Titration : Monitor chemical shift perturbations in -NMR to map ligand-binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.